N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
: N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with a diverse range of properties and applications. This molecule, characterized by its distinct heterocyclic structures and functional groups, has become a subject of interest due to its potential utility in various fields, such as chemistry, biology, medicine, and industry.
Preparation Methods
: Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves multiple steps, usually starting from commercially available precursors. A typical synthetic route may begin with the formation of the pyrrolopyridinone core through a cyclization reaction, followed by alkylation and acylation to introduce the ethyl and benzofuran moieties. Critical reaction conditions such as temperature, solvents, and catalysts must be meticulously controlled to ensure high yield and purity of the final product. Industrial Production Methods: Industrially, this compound might be synthesized using automated batch reactors that allow precise control over reaction parameters. The scalability of the synthesis ensures that the compound can be produced in large quantities, suitable for extensive research and application purposes.
Chemical Reactions Analysis
: Types of Reactions: N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The benzofuran ring is particularly susceptible to electrophilic aromatic substitution, while the pyrrolopyridinone core can participate in nucleophilic additions. Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles depending on the reaction type. Major Products Formed: The major products from these reactions can include oxidized derivatives of the benzofuran ring, reduced forms of the pyrrolopyridinone core, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
: N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is utilized across multiple scientific disciplines: Chemistry: As a synthetic intermediate for more complex molecules and as a subject for studying reaction mechanisms. Biology: Investigated for its potential as a probe in biochemical assays and its interactions with biological macromolecules. Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: Applied in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
: The mechanism of action of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can involve various molecular targets and pathways. Its interactions may include binding to specific enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes such as DNA replication or protein synthesis. These interactions are dictated by the compound's unique structural features, which enable it to engage with biomolecules in a highly specific manner.
Comparison with Similar Compounds
: Comparing N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide with similar compounds, such as other pyrrolopyridinones or benzofuran derivatives, highlights its uniqueness: Similar Compounds: Other similar compounds may include analogs like 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine derivatives or substituted benzofuran carboxamides. Uniqueness: This compound's combination of heterocyclic structures and functional groups imparts distinct chemical reactivity and biological activity profiles, setting it apart from other related molecules.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-23-10-7-14-8-11-24(21(26)18(14)23)12-9-22-20(25)17-13-15-5-4-6-16(27-2)19(15)28-17/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBHCXMRDAYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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